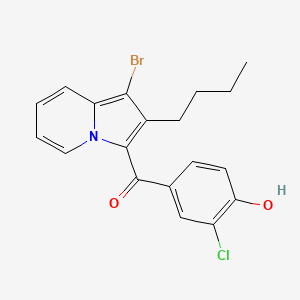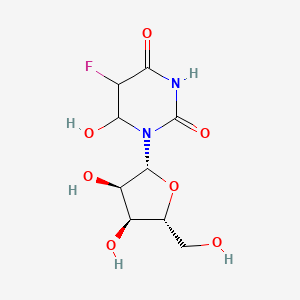
5-Fluoro-6-hydroxy-5,6-dihydrouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-hydroxy-5,6-dihydrouridine is a fluorinated nucleoside analog It is a derivative of uridine, where the hydrogen atom at the 5th position of the uracil ring is replaced by a fluorine atom, and the 6th position is hydroxylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-hydroxy-5,6-dihydrouridine typically involves the fluorination of uridine derivatives. One common method is the oxidative halogenation of 5-fluorouracil, followed by hydroxylation at the 6th position . The reaction conditions often require the use of strong oxidizing agents and controlled environments to ensure the selective introduction of the fluorine and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-hydroxy-5,6-dihydrouridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for halogenation and reducing agents for selective reduction processes . The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative halogenation can yield 5-bromo-5-fluoro-6-hydroxy-5,6-dihydrouracil, while nitration can produce 5-fluoro-6-hydroxy-5-nitro-5,6-dihydrouracil .
Scientific Research Applications
5-Fluoro-6-hydroxy-5,6-dihydrouridine has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their reactivity.
Biology: The compound is studied for its interactions with enzymes and its role in metabolic pathways.
Industry: The compound can be used in the synthesis of other fluorinated nucleosides and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-hydroxy-5,6-dihydrouridine involves its incorporation into RNA and DNA, where it can interfere with nucleic acid synthesis. The compound targets enzymes such as uridine phosphorylase and thymidylate synthase, leading to the inhibition of DNA replication and RNA synthesis . This results in cytotoxic effects, particularly in rapidly dividing cells, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.
5-Fluoro-5,6-dihydrouracil: A metabolite of 5-fluorouracil with similar properties.
5-Fluoro-5-nitro-6-hydroxy-5,6-dihydrouracil: A derivative obtained through nitration of 5-fluorouracil.
Uniqueness
5-Fluoro-6-hydroxy-5,6-dihydrouridine is unique due to its specific structural modifications, which confer distinct biochemical properties. Its hydroxylation at the 6th position and fluorination at the 5th position make it a valuable compound for studying the effects of these modifications on nucleoside analogs.
Properties
CAS No. |
74304-58-8 |
|---|---|
Molecular Formula |
C9H13FN2O7 |
Molecular Weight |
280.21 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13FN2O7/c10-3-6(16)11-9(18)12(7(3)17)8-5(15)4(14)2(1-13)19-8/h2-5,7-8,13-15,17H,1H2,(H,11,16,18)/t2-,3?,4-,5-,7?,8-/m1/s1 |
InChI Key |
GFFMDHPYCOHCHJ-XWHACKQUSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(C(C(=O)NC2=O)F)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C(C(C(=O)NC2=O)F)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



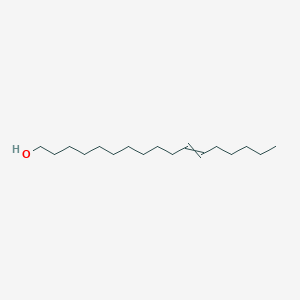
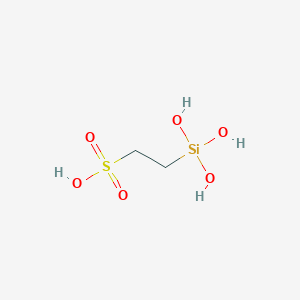
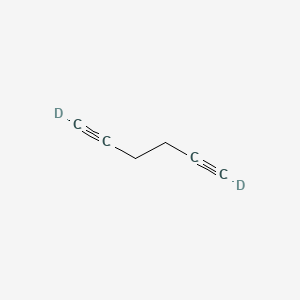
![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B14451900.png)
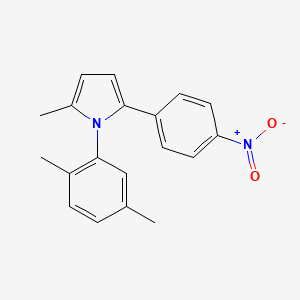
![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)
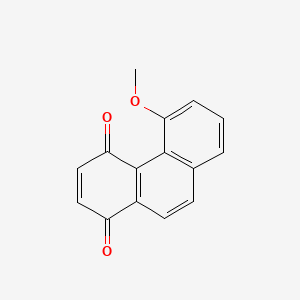
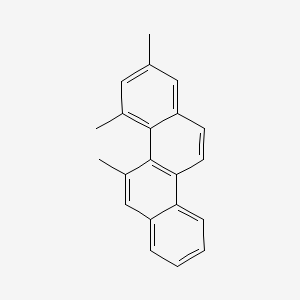
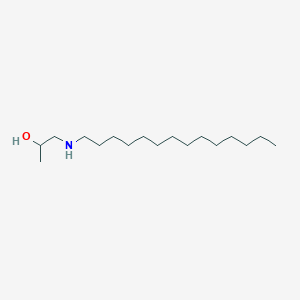
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)

